molecular formula C18H28N2O B565923 Ethyl Ropinirole CAS No. 1797132-03-6

Ethyl Ropinirole

Cat. No.: B565923
CAS No.: 1797132-03-6
M. Wt: 288.435
InChI Key: XQFBCUFVVNWMPC-UHFFFAOYSA-N
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Description

Ethyl Ropinirole is a derivative of Ropinirole, a non-ergoline dopamine agonist primarily used in the treatment of Parkinson’s disease and Restless Legs Syndrome. This compound selectively activates postsynaptic dopamine receptors, particularly within the caudate-putamen system in the brain .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl Ropinirole involves several steps, starting from commercially available precursors. One common method involves the alkylation of Ropinirole with ethyl halides under basic conditions. The reaction typically requires a solvent such as dimethylformamide and a base like potassium carbonate .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes rigorous purification steps such as recrystallization and chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: Ethyl Ropinirole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl Ropinirole has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Ethyl Ropinirole is unique due to its specific ethyl substitution, which may alter its pharmacokinetic properties, potentially offering different therapeutic benefits or side effect profiles compared to other dopamine agonists .

Properties

CAS No.

1797132-03-6

Molecular Formula

C18H28N2O

Molecular Weight

288.435

IUPAC Name

4-[2-(dipropylamino)ethyl]-1-ethyl-3H-indol-2-one

InChI

InChI=1S/C18H28N2O/c1-4-11-19(12-5-2)13-10-15-8-7-9-17-16(15)14-18(21)20(17)6-3/h7-9H,4-6,10-14H2,1-3H3

InChI Key

XQFBCUFVVNWMPC-UHFFFAOYSA-N

SMILES

CCCN(CCC)CCC1=C2CC(=O)N(C2=CC=C1)CC

Origin of Product

United States

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